molecular formula C14H22O6S B1401535 Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate CAS No. 84183-96-0

Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate

Cat. No.: B1401535
CAS No.: 84183-96-0
M. Wt: 318.39 g/mol
InChI Key: UMFDFXHCUFMSCZ-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H22O6S and its molecular weight is 318.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a complex organic compound with potential applications in drug delivery and bioconjugation. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H26_{26}O6_6S
  • Molecular Weight : 394.48 g/mol
  • CAS Number : 84131-04-4

The compound features a benzyloxy group and a sulfonate ester, which are linked by a polyethylene glycol (PEG) chain. This structure enhances its solubility and stability in biological systems, making it suitable for various applications in organic synthesis and drug delivery systems.

Mechanisms of Biological Activity

  • Drug Delivery Enhancement :
    • This compound can improve the delivery and stability of drugs within biological systems. Its PEG component facilitates the formation of micelles or liposomes, which can encapsulate therapeutic agents and enhance their bioavailability .
  • Targeted Therapy Development :
    • The compound is utilized in targeted therapy approaches, where it can be conjugated with specific biomolecules to direct drugs to particular tissues or cells. This specificity helps minimize side effects and improve treatment efficacy .
  • Bioconjugation Applications :
    • It serves as a linker in bioconjugation processes, allowing for the attachment of drugs to antibodies or other biomolecules. This capability is crucial for developing antibody-drug conjugates (ADCs), which combine the targeting ability of antibodies with the cytotoxic effects of drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Drug DeliveryEnhances stability and bioavailability of therapeutic agents
Targeted TherapyFacilitates targeted delivery to specific cells or tissues
BioconjugationLinks biomolecules for improved therapeutic efficacy

Case Study: Drug Delivery Systems

In a study investigating the use of this compound in drug delivery systems, researchers demonstrated that the compound could successfully encapsulate hydrophobic drugs. The resulting formulations showed improved solubility and sustained release profiles in vitro. This study highlights the potential for this compound to enhance the effectiveness of poorly soluble therapeutics.

Case Study: Antibody-Drug Conjugates

Another research effort focused on utilizing this compound in the development of ADCs. By conjugating it with monoclonal antibodies, researchers achieved targeted delivery of chemotherapeutic agents to cancer cells. The preliminary results indicated a significant reduction in off-target effects compared to conventional chemotherapy, underscoring the utility of this compound in precision medicine .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-(2-prop-2-enoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-9-6-7-10-5-3-8/h2-5H,1H3,(H,8,9,10);2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDFXHCUFMSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80827717
Record name 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84183-96-0
Record name 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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